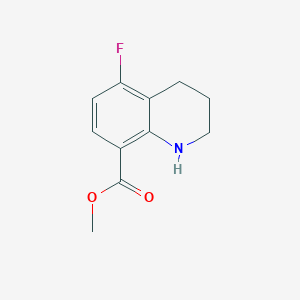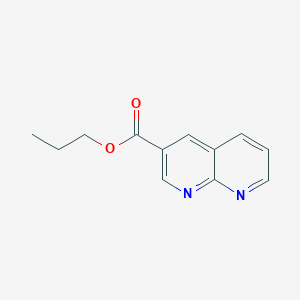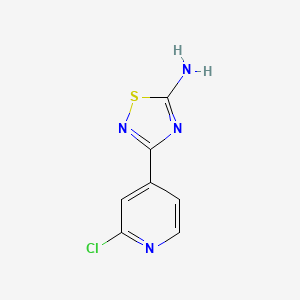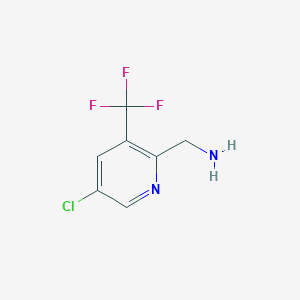
2-Chloro-4-ethynyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H9Cl It is a derivative of biphenyl, where a chlorine atom is substituted at the 2-position and an ethynyl group at the 4-position of the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-1,1’-biphenyl can be achieved through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-ethynyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the ethynyl group.
Major Products
Substitution Reactions: Products include substituted biphenyl derivatives.
Oxidation Reactions: Products include carbonyl-containing biphenyl derivatives.
Reduction Reactions: Products include alkene or alkane derivatives of biphenyl.
Aplicaciones Científicas De Investigación
2-Chloro-4-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethynyl-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The chlorine atom and ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or material science.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-1,1’-biphenyl:
2-Bromo-4-ethynyl-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness
2-Chloro-4-ethynyl-1,1’-biphenyl is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C14H9Cl |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
2-chloro-4-ethynyl-1-phenylbenzene |
InChI |
InChI=1S/C14H9Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H |
Clave InChI |
KZWPOBXMZZFDFU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
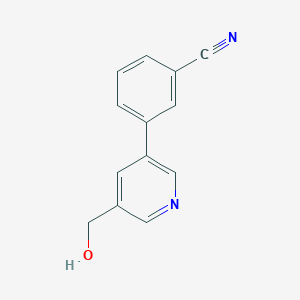
![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
